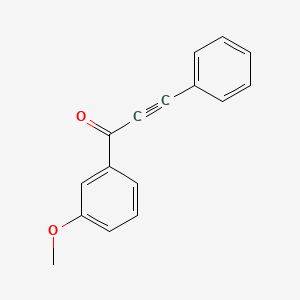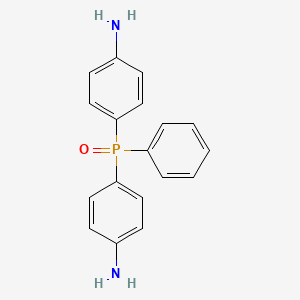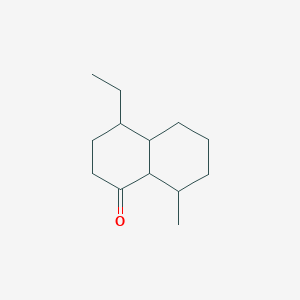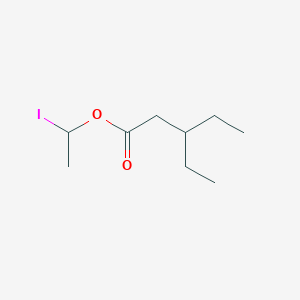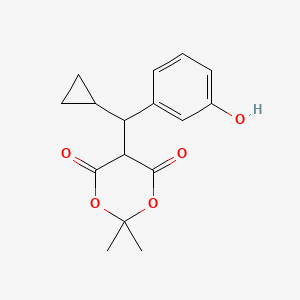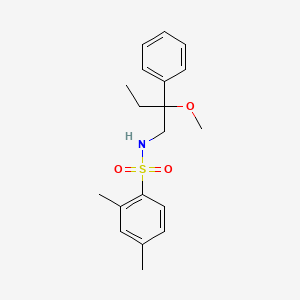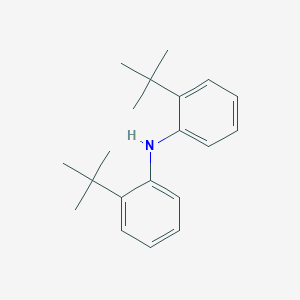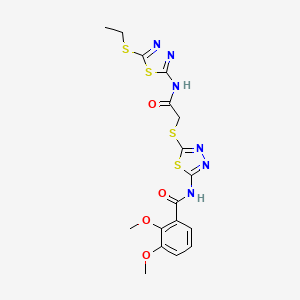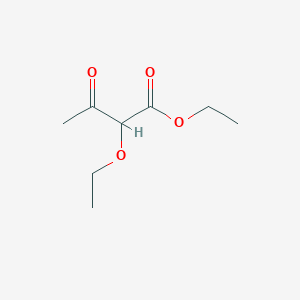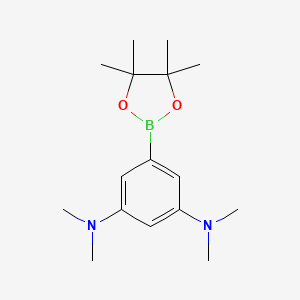![molecular formula C12H28OSiSn B14138013 tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane CAS No. 89045-23-8](/img/structure/B14138013.png)
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane: is a chemical compound with the molecular formula C16H30OSi. It is a unique organosilicon compound that features a tert-butyl group, dimethylsilyl group, and a trimethylstannyl group. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl(dimethyl)silyl chloride and 2-propyn-1-ol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-propyn-1-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole. This forms tert-butyl(dimethyl)silyloxy-2-propyne.
Chemical Reactions Analysis
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the trimethylstannyl group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane can be compared with other similar compounds to highlight its uniqueness:
tert-Butyldimethyl(2-propynyloxy)silane: This compound has a similar structure but lacks the trimethylstannyl group, resulting in different reactivity and applications.
tert-Butyl(dimethyl)silyloxy-2-propyne: This compound is an intermediate in the synthesis of the target compound and has distinct properties and uses.
tert-Butyl(dimethyl)silyloxyacetaldehyde: Another related compound with different functional groups and applications.
Properties
CAS No. |
89045-23-8 |
|---|---|
Molecular Formula |
C12H28OSiSn |
Molecular Weight |
335.14 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-trimethylstannylprop-2-enoxy)silane |
InChI |
InChI=1S/C9H19OSi.3CH3.Sn/c1-7-8-10-11(5,6)9(2,3)4;;;;/h1,8H2,2-6H3;3*1H3; |
InChI Key |
FUFKJQSHYXNPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
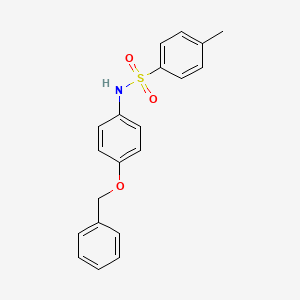
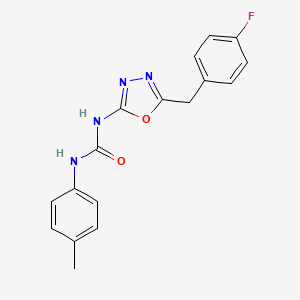
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
